2-((Propylthio)methyl)furan-3-carboxylic acid
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Overview
Description
2-((Propylthio)methyl)furan-3-carboxylic acid is a furan derivative characterized by a furan ring substituted with a propylthio group and a carboxylic acid group Furans are a class of heterocyclic organic compounds with a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Propylthio)methyl)furan-3-carboxylic acid typically involves the introduction of the propylthio group to a furan ring followed by carboxylation. One common method is the reaction of 2-furylmethyl chloride with propylthiol in the presence of a base to form 2-((propylthio)methyl)furan. This intermediate can then be oxidized to introduce the carboxylic acid group, resulting in the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-((Propylthio)methyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the propylthio group
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
2-((Propylthio)methyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((Propylthio)methyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The propylthio group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
Comparison with Similar Compounds
2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.
3-Furoic Acid: Another furan derivative with the carboxylic acid group at a different position.
2,5-Furandicarboxylic Acid: A more complex furan derivative with two carboxylic acid groups
Uniqueness: 2-((Propylthio)methyl)furan-3-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12O3S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(propylsulfanylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-2-5-13-6-8-7(9(10)11)3-4-12-8/h3-4H,2,5-6H2,1H3,(H,10,11) |
InChI Key |
VRJXQZVUCSAISL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
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